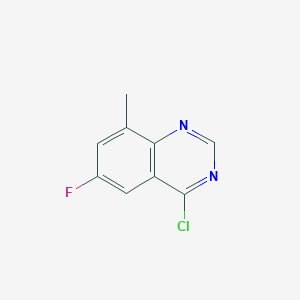

4-Chloro-6-fluoro-8-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

4-chloro-6-fluoro-8-methylquinazoline |

InChI |

InChI=1S/C9H6ClFN2/c1-5-2-6(11)3-7-8(5)12-4-13-9(7)10/h2-4H,1H3 |

InChI Key |

PSBCXGBTQYNHTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN=C2Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Fluoro 8 Methylquinazoline and Its Analogues

Precursor Synthesis and Functionalization for Substituted Quinazoline (B50416) Cores

The foundation for the synthesis of complex quinazoline structures lies in the careful preparation of functionalized precursors. The strategic introduction of halogen and alkyl groups onto an anthranilic acid or benzamide (B126) backbone is a critical first step that dictates the substitution pattern of the final quinazoline product.

Synthesis of Halogenated (Fluoro) and Alkylated (Methyl) Anthranilic Acid/Benzamide Derivatives

The synthesis of substituted anthranilic acid and benzamide derivatives serves as a pivotal starting point for the construction of the quinazoline scaffold. For instance, the synthesis of 2-amino-5-bromobenzamide (B60110) can be achieved through the bromination of anthranilamide with N-bromosuccinimide in acetonitrile. nih.gov Similarly, iodination can be carried out using iodine and hydrogen peroxide in water to yield 2-amino-5-iodobenzamide. nih.gov These halogenated intermediates are then poised for further transformations.

Another key precursor, 2-aminobenzamide (B116534), can be reacted with various benzoyl chlorides to form a series of benzamide derivatives. orientjchem.org This reaction can be efficiently catalyzed by nano solid acids like SBA-Pr-SO3H under solvent-free conditions, highlighting a green chemistry approach. orientjchem.org The resulting N-acylanthranilamides can then be cyclized to form quinazolinones.

Strategies for Quinazoline Ring Construction

The formation of the quinazoline ring system can be accomplished through various classical and modern cyclization methods. These approaches often involve the condensation of a substituted anthranilic acid derivative with a suitable one-carbon source, followed by cyclization and aromatization.

Classical and Modern Cyclization Approaches for Quinazolines and Quinazolinones

Classical methods for quinazoline synthesis often involve the reaction of an anthranilic acid derivative with formamide (B127407) or other amides, a process known as the Niementowski reaction. tandfonline.com A common route to 4(3H)-quinazolinones involves the cyclization of 2-aminobenzamides with orthoesters, which can be promoted by microwave irradiation. frontiersin.org This method offers advantages such as shorter reaction times and improved yields. frontiersin.org

Modern approaches have focused on developing more efficient and environmentally friendly procedures. For example, metal-free synthetic methods have been developed for the synthesis of 2-substituted quinazolines through the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. frontiersin.org Another innovative approach involves a copper-catalyzed reaction of 2-halobenzamides with nitriles, which proceeds through a nucleophilic addition followed by an SNAr reaction to furnish quinazolin-4(3H)-ones. acs.orgorganic-chemistry.org

The synthesis of the quinazolinone core can also be achieved through the reaction of 2-aminobenzamide with aroyl chlorides in the presence of ionic liquids, which act as green and reusable catalysts. orientjchem.orgopenmedicinalchemistryjournal.com Furthermore, quinazolin-4(3H)-ones can be synthesized from isatoic anhydride (B1165640) and various amines. openmedicinalchemistryjournal.com A variety of catalysts, including solid-supported acids and Lewis acids, have been employed to facilitate these cyclization reactions. frontiersin.orgnih.gov

The following table summarizes various synthetic methods for quinazolinone derivatives:

| Starting Materials | Reagents/Catalyst | Product | Reference |

| 2-Aminobenzamide, Benzoyl Chlorides | SBA-Pr-SO3H | Quinazolinone derivatives | orientjchem.org |

| Anthranilic acid, Amines, Orthoester | Microwave irradiation | 3-Substituted-quinazolin-4(3H)-ones | tandfonline.com |

| o-Aminobenzylamines, Benzylamines | 4,6-dihydroxysalicylic acid, O2 | 2-Substituted quinazolines | frontiersin.org |

| 2-Halobenzamides, Nitriles | Cu catalyst, tBuOK | Quinazolin-4(3H)-ones | acs.orgorganic-chemistry.org |

| 2-Aminobenzamide, Aroyl Chlorides | Ionic liquids | 4(3H)-Quinazolinones | orientjchem.orgopenmedicinalchemistryjournal.com |

Regioselective Introduction of Chloro, Fluoro, and Methyl Substituents during Ring Formation

The specific placement of chloro, fluoro, and methyl groups on the quinazoline ring is often determined by the substitution pattern of the starting anthranilic acid or benzamide precursor. For example, starting with 2-amino-4-fluorobenzoic acid and formamidine (B1211174) acetate (B1210297) leads to the formation of 7-fluoro-4-hydroxy quinazoline. google.com Subsequent nitration and chlorination steps can then be used to introduce other functional groups at specific positions. google.com

The synthesis of 4-chloroquinazolines is a key step for further derivatization. This is typically achieved by treating the corresponding quinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netacs.org For instance, 6-bromo-4-chloro-2-phenylquinazoline (B1524381) can be prepared by chlorinating 6-bromo-2-phenylquinazolin-4(3H)-one. nih.gov This transformation is crucial as the 4-chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

Derivatization at the 4-Chloro Position

The 4-chloro position of the quinazoline ring is highly activated towards nucleophilic attack, making it a prime site for introducing a wide range of functional groups. This reactivity is a cornerstone of quinazoline chemistry, enabling the synthesis of diverse libraries of compounds.

Nucleophilic Aromatic Substitution Reactions with Diverse Nucleophiles

The chlorine atom at the C4 position of the quinazoline ring is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.comresearchgate.net This reaction is a widely employed strategy for the synthesis of 4-substituted quinazolines. nih.govmdpi.com

A broad range of nucleophiles, including primary and secondary amines, can be used to displace the 4-chloro group. nih.govmdpi.com For example, the reaction of 4-chloroquinazolines with anilines or N-methylanilines, often facilitated by microwave irradiation, efficiently yields 4-anilinoquinazoline (B1210976) derivatives. nih.gov The reaction conditions can be tuned to accommodate both electron-rich and electron-poor anilines. nih.gov

Theoretical studies, such as DFT calculations, have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher LUMO coefficient, making it more susceptible to nucleophilic attack compared to the 2-position. mdpi.com This inherent electronic property underpins the observed regioselectivity of SNAr reactions at the C4 position. mdpi.com

The following table provides examples of nucleophilic aromatic substitution reactions at the 4-chloro position of quinazolines:

| 4-Chloroquinazoline Derivative | Nucleophile | Product | Reference |

| 4-Chloro-6-halo-2-phenylquinazolines | N-methylanilines | 4-Anilinoquinazoline derivatives | nih.gov |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | 2-Chloro-4-aminoquinazoline derivatives | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine, Sodium azide, Amines | 4-Substituted-quinolin-2-ones | mdpi.com |

Chemical Modifications at the Fluoro (C-6) and Methyl (C-8) Positions

While the C-4 position is the primary site for SNAr, the substituents at C-6 and C-8 offer opportunities for further molecular diversification.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While the C-F bond at the C-6 position is generally robust and less reactive in standard cross-coupling reactions, analogous haloquinazolines (where the substituent is Br or I) are excellent substrates for these transformations. researchgate.netresearchgate.net

Sonogashira Coupling: This Pd/Cu-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org It has been successfully applied to 6-halo-quinazolin-4(3H)-ones to synthesize 6-alkynyl derivatives. snu.edu.in The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms C-C bonds between organohalides and organoboron compounds, such as boronic acids. preprints.org It is widely used for the synthesis of biaryl compounds and has been applied to haloquinazolines. researchgate.netthieme-connect.de The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. preprints.org The reactivity of the halide follows the order I > Br > Cl >> F, making the direct coupling of the C-6 fluoro group challenging under standard conditions. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high reactivity and functional group tolerance of organozinc reagents. jk-sci.comorganicreactions.org This method allows for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms and is a powerful tool in complex molecule synthesis. wikipedia.org

| Reaction | Coupling Partners | Typical Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Forms C(sp)-C(sp²) bonds; mild conditions. | researchgate.netwikipedia.org |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Pd complex (e.g., Pd(OAc)₂), phosphine ligand | Wide substrate scope; stable and accessible boron reagents. | preprints.orgthieme-connect.dekyushu-u.ac.jp |

| Negishi | Aryl/Vinyl Halide + Organozinc Reagent | Pd or Ni complex | High reactivity and functional group tolerance; no base required. | wikipedia.orgorganic-chemistry.orgjk-sci.com |

The methyl group at the C-8 position is a "benzylic" position and is amenable to various functional group transformations.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. For example, treatment of 4-methylquinazoline (B149083) 3-oxide with acetic anhydride can lead to acetoxylation, yielding an ester derivative. nih.gov More vigorous oxidation conditions could potentially convert the methyl group into a formyl or carboxyl group, significantly altering the molecule's properties and providing a handle for further reactions like amidation. Electrochemical methods have also been developed for the synthesis of quinazolines that involve C(sp³)-H amination pathways. acs.org

Halogenation: Free-radical halogenation at the benzylic position is a standard transformation in organic chemistry. youtube.com Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), the methyl group can be converted to a bromomethyl group. This halomethyl derivative is a highly reactive intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Green Chemistry and Sustainable Synthetic Routes for Quinazoline Derivatives

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. The synthesis of quinazolines has benefited significantly from the application of green chemistry principles, particularly through microwave-assisted synthesis and the use of aqueous media.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating. nih.gov Its primary advantages include dramatic reductions in reaction times, improved product yields, and enhanced energy efficiency. frontiersin.orgresearchgate.net Microwave-assisted synthesis has been widely applied to various steps in quinazoline synthesis, from the initial ring formation to subsequent functionalization reactions like amination. nih.govnih.gov For example, catalyst- and solvent-free synthesis of quinazolines from aldehydes and 2-aminobenzophenones can be achieved in minutes with excellent yields under microwave heating. nih.gov

The use of water as a reaction solvent is a cornerstone of green chemistry, as it is cheap, non-toxic, and environmentally benign. sci-hub.cat While many organic reactions are hampered by the low solubility of reactants in water, various strategies have been developed to overcome this. The use of nanoparticle catalysts, such as CuFe₂O₄, has enabled efficient one-pot synthesis of quinazolines in aqueous media. nih.gov Another approach involves using surfactants or catalysts like triethanolamine (B1662121) (TEOA) in combination with salts like NaCl, which can promote the reaction in water. tandfonline.com Iron-catalyzed cyclization reactions to form quinazolinones have also been successfully performed in water under microwave irradiation, representing a significant advance in green C-N bond formation. sci-hub.cat These methods not only reduce reliance on volatile organic solvents but can also simplify work-up procedures and allow for catalyst recycling. nih.govnih.gov

| Reaction Type | Conventional Method | Green Method (Microwave/Aqueous) | Advantages of Green Method | Reference |

|---|---|---|---|---|

| Quinazolinone Synthesis | Conventional heating, 3-6 h, 48-89% yield | Microwave irradiation, 10-20 min, 66-97% yield | Drastically reduced reaction time, improved yield. | researchgate.net |

| Three-component Quinazoline Synthesis | Reflux in organic solvent (e.g., ethanol, acetic acid) | Microwave irradiation, solvent-free | Elimination of organic solvents, rapid reaction. | nih.gov |

| Iron-catalyzed Cyclization | Typically in organic solvents (e.g., DMF) | Microwave irradiation in water | Use of a benign solvent and alternative energy source. | sci-hub.cat |

| Multi-component Reaction | Often requires harsh conditions or long times | Catalyzed by CuFe₂O₄ nanoparticles in water | Green solvent, catalyst is reusable. | nih.gov |

Application of Ionic Liquids as Solvents and Catalysts

The development of environmentally benign synthetic methodologies has become a significant focus in chemical research. In the context of quinazoline chemistry, ionic liquids (ILs) have emerged as a promising alternative to conventional organic solvents and catalysts, aligning with the principles of green chemistry. rsc.org Due to their unique properties, such as low vapor pressure, high thermal stability, tunable structures, and excellent solubility for a wide range of compounds, ionic liquids can function as both reaction media and catalysts. mdpi.comnih.gov

Basic ionic liquids have also proven effective. Imidazolium-based ionic liquids with basic anions can catalyze the synthesis of quinazolinones, a related class of compounds. nih.govrsc.org For example, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) has been used as both a solvent and catalyst for the conversion of CO2 and o-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones with high yields at atmospheric pressure. mdpi.com The catalytic activity in these systems is often dependent on both the cation and the anion of the ionic liquid, with the anion typically playing a more significant role in the reaction. nih.gov

In some applications, basic ionic liquids exhibit surfactant-like behavior in aqueous media, forming micelles that can solubilize hydrophobic reactants. This "micro micelle reactor" environment effectively increases the contact between reactants and the catalytic sites of the ionic liquid, enhancing the reaction rate. nih.govrsc.org The catalytic performance of 1-propyl-3-alkylimidazolium hydroxide (B78521) ([PRIm][OH]) in the condensation of 2-aminobenzonitrile (B23959) with cyclohexanone (B45756) in water was found to correlate well with its surfactant properties. nih.govrsc.org

Furthermore, dual systems combining an ionic liquid with an organic base have been developed. A catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) coupled with [Bmim][OAc] displayed excellent performance in catalyzing the cyclization of 2-aminobenzonitriles with CO2 under mild conditions (60 °C, 0.1 MPa), affording quinazolinones in high yields. A key advantage of this system is the high stability and reusability of the ionic liquid, which could be reused at least five times without a significant drop in catalytic activity. nih.gov

The research in this area highlights the versatility of ionic liquids in the synthesis of quinazoline scaffolds. By carefully selecting the cation-anion combination, the properties of the ionic liquid can be tuned to serve as an efficient and recyclable catalyst, a green solvent, or both, providing a sustainable alternative for the synthesis of 4-Chloro-6-fluoro-8-methylquinazoline analogues.

Research Findings on Ionic Liquid-Catalyzed Quinazoline Analogue Synthesis

| Catalyst/Ionic Liquid | Reactants | Product Type | Key Findings | Reference |

| Acidic Ionic Liquid | - | Quinazoline Intermediates | Acts as both an intrinsic catalyst and a solvent; greener approach with easy workup. | rsc.org |

| 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) | o-aminobenzonitriles, CO2 | Quinazoline-2,4(1H,3H)-diones | Functions as both solvent and catalyst; reaction proceeds at atmospheric pressure with high yields. | mdpi.com |

| 1-propyl-3-alkylimidazolium hydroxide ([PRIm][OH]) | 2-aminobenzonitrile, Cyclohexanone | Quinazolinone | Acts as a basic catalyst and surfactant in aqueous media, forming micelles that enhance reactant contact. | nih.govrsc.org |

| DBU / [Bmim][OAc] | 2-aminobenzonitriles, CO2 | Quinazolinones | Efficient dual catalytic system under mild conditions; IL is stable and reusable for at least five cycles. | nih.gov |

Structure Activity Relationship Sar and Structural Determinants of Biological Activity for Substituted Quinazolines

Systematic Elucidation of Substituent Effects on the Quinazoline (B50416) Scaffold

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov Modifications at positions 2, 4, 6, and 8 have been extensively studied to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.net

Halogenation is a key strategy in the design of quinazoline-based therapeutic agents. The introduction of halogen atoms can modulate a compound's lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity. nih.gov

The chloro group at the C-4 position is a critical feature in many potent quinazoline inhibitors, particularly those targeting protein kinases. nih.gov This position is part of the pyrimidine ring, and the electron-withdrawing nature of chlorine enhances the electrophilicity of the C-4 carbon. This makes it a prime site for nucleophilic substitution, a common step in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which are known to be potent Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govnih.gov The presence of the 4-chloro group is thus a crucial synthetic handle and a key determinant for a class of irreversible inhibitors.

The fluoro substituent at the C-6 position of the benzene ring also plays a significant role. Fluorine, being the most electronegative element, can alter the electronic distribution of the aromatic system and form strong hydrogen bonds with biological targets. In many instances, 6-substituted quinazolines, including those with halogens, exhibit enhanced antimicrobial and anticancer activities. nih.govnih.gov For example, studies on quinazolinone-sulfonamide hybrids have shown that halogenated phenyl substituents (including fluoro) have a more pronounced positive effect on antifungal activity compared to non-halogenated groups. nih.gov The 6-fluoro substitution can improve membrane permeability and block metabolic pathways, leading to increased bioavailability and potency.

The combination of a 3-chloro and 4-fluoro-anilino group at the 4-position of a 2,6-dichloroquinazoline (B1590306) scaffold has yielded compounds with potent anti-proliferative activity against various cancer cell lines, suggesting that this specific halogenation pattern is favorable for cytotoxicity. nih.gov

| Substituent & Position | General Effect on Biological Activity | Example Target Class | Reference |

|---|---|---|---|

| Chloro at C-4 | Acts as a key reactive site for synthesis; crucial for activity in many kinase inhibitors. | Protein Kinases (e.g., EGFR) | nih.govnih.gov |

| Fluoro at C-6 | Enhances potency, metabolic stability, and membrane permeability. Often improves antimicrobial and anticancer effects. | Various (Antifungal, Anticancer) | nih.govnih.govcbijournal.com |

| Halogenation at C-6/C-8 | Generally improves antimicrobial activities. | Bacterial and Fungal Targets | nih.gov |

Alkyl groups, such as the methyl group at the C-8 position , primarily influence the steric and lipophilic properties of the quinazoline scaffold. Structure-activity relationship studies have revealed that substitutions at the C-8 position can be significant for biological activity. nih.gov The introduction of a small, lipophilic methyl group can facilitate binding to hydrophobic pockets within a target protein's active site, potentially increasing binding affinity and potency.

Positional Isomerism and its Role in Modulating Biological Activity within Quinazoline Series

The specific placement of substituents on the quinazoline core is crucial, and positional isomers often exhibit vastly different biological activities. nih.gov For 4-Chloro-6-fluoro-8-methylquinazoline, moving any of the substituents would likely result in a significant change in its pharmacological profile.

For example, shifting the fluoro group from C-6 to C-7 is a common isomeric modification in the development of EGFR inhibitors. Both positions are exposed to the solvent-accessible region in the ATP-binding pocket of EGFR, but subtle differences in their interaction with the receptor can lead to variations in potency. mdpi.com Similarly, relocating the methyl group from C-8 to C-5, C-6, or C-7 would alter the molecule's shape and how it fits into a binding site. Studies have shown that modifying the 6- and 7-positions of the quinazoline core can lead to potent multi-kinase inhibitors. mdpi.com

Therefore, the 6-fluoro, 8-methyl substitution pattern is a distinct isomeric arrangement that defines a specific set of steric and electronic properties, distinguishing it from other isomers and dictating its unique potential for biological interactions.

Rational Design of Quinazoline Derivatives based on Established SAR Principles

The design of 4-Chloro-6-fluoro-8-methylquinazoline can be seen as an application of rational design principles based on established SAR. The quinazoline scaffold is chosen for its proven biological relevance. researchgate.net Each substituent is added to confer specific advantageous properties:

4-Chloro Group : Incorporated as a reactive handle for further synthetic elaboration or as a key interacting group for certain target classes like kinases. acs.org

6-Fluoro Group : Added to enhance metabolic stability and potency, a common strategy in modern drug design to improve pharmacokinetic properties. nih.gov

8-Methyl Group : Included to probe a potential hydrophobic pocket in a target's binding site and to fine-tune the steric profile of the molecule. nih.gov

This multi-component approach, where different parts of the molecule are optimized for distinct functions (e.g., binding, reactivity, pharmacokinetics), is a hallmark of rational drug design. Computational methods such as 3D-QSAR and molecular fragment replacement are often employed to guide the selection and placement of such substituents to maximize the desired biological effect. elsevierpure.com

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The substituents on the quinazoline ring influence its preferred conformation and rotational flexibility. While the fused ring system of quinazoline is largely planar, substituents can introduce steric hindrance that affects the orientation of attached functional groups.

For flexible quinazoline derivatives, the existence of specific low-energy conformations can be crucial for activity. semanticscholar.org For instance, theoretical studies combined with NMR data have shown that different substituents can stabilize distinct conformations (e.g., coplanar vs. orthogonal), and this conformational preference can have a significant impact on biological activity. semanticscholar.org In the case of 4-Chloro-6-fluoro-8-methylquinazoline, the methyl group at C-8 could potentially influence the conformation of substituents at adjacent positions or affect how the molecule docks into a constrained binding site. Molecular dynamics simulations are often used to explore the conformational space of such compounds and to understand how their dynamic behavior correlates with binding affinity and efficacy. semanticscholar.orgbiointerfaceresearch.com

Biological Activity Profiles and Mechanistic Investigations of 4 Chloro 6 Fluoro 8 Methylquinazoline Analogues Preclinical Focus

Anticancer Potential of Quinazoline (B50416) Derivatives

Numerous quinazoline derivatives have been identified as potent antitumor agents, acting through various mechanisms that disrupt cancer cell proliferation and survival. researchgate.net These compounds often target key enzymes and pathways that are fundamental to tumor growth and progression.

A primary mechanism by which quinazoline analogues exert their anticancer effects is through the inhibition of protein tyrosine kinases, which are crucial in cellular signaling pathways that regulate cell growth, differentiation, and survival. mdpi.com The 4-anilinoquinazoline (B1210976) framework, in particular, has been widely investigated for its ability to inhibit receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov

Several quinazoline-based compounds have been developed as potent inhibitors of EGFR, a key driver in many cancers. mdpi.comacs.org For instance, gefitinib (B1684475) and erlotinib (B232) are 4-amino quinazoline derivatives that inhibit EGFR. mdpi.com Vandetanib, another 4-anilinoquinazoline derivative, acts as a potent inhibitor of both VEGFR and EGFR. mdpi.com

Preclinical studies have demonstrated the multi-targeted kinase inhibitory potential of novel quinazoline derivatives. One study identified a 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d , which exhibited potent inhibitory activity against a panel of protein kinases, including VEGFR2, EGFR, and HER2, with IC₅₀ values in the nanomolar range. mdpi.com Similarly, research into other novel anilinoquinazoline (B1252766) derivatives revealed that compounds with dioxygenated rings fused to the quinazoline portion could effectively inhibit both receptor and nonreceptor tyrosine kinases, leading to antiproliferative activity across a wide range of human tumor cell lines. nih.gov

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Quinazoline Analogues This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR, VEGFR, PDGFR-β | Widely investigated as inhibitors of receptor tyrosine kinases expressed by malignant tumors. | nih.gov |

| Vandetanib | VEGFR, EGFR | A potent inhibitor of both kinases. | mdpi.com |

| Compound 5d (2-sulfanylquinazolin-4(3H)-one derivative) | VEGFR2, EGFR, HER2, CDK2 | Exhibited comparable activities in nanomolar ranges against HER2, EGFR, and VEGFR2. | mdpi.com |

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy, and many quinazoline derivatives have been shown to trigger this process in cancer cells. nih.gov Evasion of apoptosis is a hallmark of cancer, making drugs that can reactivate these pathways highly valuable. mdpi.com

The apoptotic process is often mediated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. A shift in the Bcl-2/Bax ratio in favor of Bax can initiate the mitochondrial-dependent apoptotic pathway. nih.gov Studies have shown that certain quinazoline derivatives can modulate this ratio effectively. For example, compound 18 , a novel quinazoline derivative, was found to induce apoptosis in MGC-803 gastric cancer cells by decreasing the expression of Bcl-2 and increasing the expression of Bax. nih.govresearchgate.net Similarly, compound 5d provoked apoptosis in HepG2 cells by upregulating the expression of the pro-apoptotic gene Bax and downregulating the anti-apoptotic gene Bcl-2. mdpi.com Another study on quinazoline-sulfonamide hybrids (4d and 4f ) also found they activated the apoptotic pathway in MCF-7 breast cancer cells by increasing Bax and decreasing Bcl-2 levels. mdpi.com

Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) is a central event in apoptosis. Research has demonstrated that quinazoline analogues can activate these critical enzymes. Compound 5d was shown to upregulate the expression of pro-apoptotic genes caspase-3 and caspase-9. mdpi.com In another study, compounds 4d and 4f significantly increased the expression of caspase 7 at the protein level, confirming the involvement of caspase activation. mdpi.com Some symmetrical quinazoline derivatives have also been tested for their ability to induce caspase-3 activation, a key step in apoptosis. nih.gov

Cancer is characterized by uncontrolled cell division, which is driven by the dysregulation of the cell cycle. Quinazoline derivatives have been shown to interfere with this process by causing cell cycle arrest at various checkpoints (G1, S, G2/M), thereby preventing cancer cells from replicating. nih.govresearchgate.net

Different analogues have been found to induce arrest at different phases of the cell cycle. For instance, compound 18 was shown to induce cell cycle arrest at the G2/M phase in MGC-803 cells. nih.govresearchgate.net A similar effect was observed with 2,4-dibenzylaminoquinazoline, which led to an increase of cells in the G2 phase before cell death. nih.gov In contrast, compound 5d was found to arrest the cell cycle in the S phase in HepG2 cells. mdpi.com Other derivatives, such as the quinazoline-sulfonamide compounds 4d and 4f , were reported to mediate cell cycle arrest at the G1 phase in MCF-7 cells. mdpi.com This ability to halt cell cycle progression is a significant component of the anticancer activity of the quinazoline scaffold.

Table 2: Cell Cycle Modulation by Selected Quinazoline Analogues This table is interactive. You can sort and filter the data.

| Compound/Derivative | Cell Line | Phase of Arrest | Reference(s) |

|---|---|---|---|

| Compound 18 | MGC-803 | G2/M | nih.govresearchgate.net |

| 2,4-dibenzylaminoquinazoline | Breast, Colon, Bladder Cancer Cells | G2 | nih.gov |

| Compound 5d | HepG2 | S | mdpi.com |

Beyond kinase inhibition and apoptosis induction, quinazoline derivatives can disrupt other cellular processes vital for cancer cell survival. One such process is the formation of microtubules through tubulin polymerization, which is essential for cell division, structure, and transport. nih.gov Some 4-anilinoquinazolines and quinazolinone derivatives have been found to act as tubulin polymerization inhibitors, preventing the assembly of functional microtubules and thereby halting cell division. nih.govnih.gov

Another critical target is the family of topoisomerase enzymes (topo I and topo II), which manage DNA tangles and supercoils during replication and transcription. Inhibiting these enzymes leads to DNA damage and cell death. Certain benzoquinazoline derivatives have been shown to interfere with the activity of both topoisomerase I and II, contributing to their anticancer effects. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The quinazoline and quinazolinone frameworks have also attracted considerable attention for their therapeutic potential against microbial infections. researchgate.neteurekaselect.com Derivatives of this scaffold have demonstrated a wide spectrum of activity, including antibacterial, antifungal, and antiviral properties. nih.gov The presence of halogen atoms, such as chlorine and fluorine, at specific positions on the quinazolinone ring has been noted to potentially improve antimicrobial activities. nih.gov

A key mechanism for the antibacterial action of some quinazoline-related compounds involves the inhibition of bacterial DNA synthesis. eco-vector.com This is achieved by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, these compounds disrupt DNA processing, leading to the death of the bacterial cell. eco-vector.com This mechanism is distinct from many existing antibiotics, making quinazoline derivatives a promising area for the development of new antibacterial agents to combat drug resistance. eco-vector.com

Anti-inflammatory Efficacy and Underlying Molecular Pathways

The quinazoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Various analogues have demonstrated significant efficacy in preclinical models of inflammation, often attributed to their ability to modulate key inflammatory pathways.

Research into fluorinated quinazolinone derivatives has highlighted their potential as anti-inflammatory agents. A number of these compounds have been synthesized and evaluated for their in vitro anti-inflammatory activity, with molecular modeling studies suggesting strong interactions with the cyclooxygenase-2 (COX-2) enzyme's binding sites. The presence of a fluorine atom can enhance pharmacokinetic and physicochemical properties, as well as binding to target proteins.

One review of the medicinal chemistry of quinazolines as analgesic and anti-inflammatory agents noted that substitutions at various positions on the quinazoline ring significantly influence activity. For instance, the introduction of electron-withdrawing groups at the C-6 and C-7 positions of the quinazolinone system was found to increase the anti-inflammatory effect. Another study on novel 6,8-dibromo-4(3H)-quinazolinone derivatives reported promising anti-inflammatory and analgesic activities in animal models.

Furthermore, a series of novel quinazolinone derivatives were synthesized and showed good anti-inflammatory activity in a carrageenan-induced rat paw edema model. Specifically, compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position demonstrated favorable activity. The molecular hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone and azetidinone has also been shown to improve anti-inflammatory activity.

The underlying molecular mechanisms for the anti-inflammatory effects of quinazoline analogues are believed to involve the inhibition of pro-inflammatory enzymes like COX-2 and the modulation of inflammatory signaling pathways. However, the precise pathways for analogues with the specific substitution pattern of 4-chloro, 6-fluoro, and 8-methyl remain to be elucidated through direct preclinical investigation.

Table 1: Preclinical Anti-inflammatory Activity of Selected Quinazoline Analogues

| Compound Type | Key Substitutions | Preclinical Model | Observed Effect | Reference |

| Fluorinated Quinazolinones | Varied, with fluorine | In vitro COX-2 inhibition | Strong binding interactions | |

| Substituted Quinazolinones | Electron-withdrawing groups at C-6, C-7 | General review | Increased anti-inflammatory activity | |

| 6,8-dibromo-4(3H)-quinazolinones | 6,8-dibromo | Animal models | Promising anti-inflammatory and analgesic activity | |

| 3-substituted Quinazolinones | 2-methyl and 2,4-dinitro at 3-position | Carrageenan-induced rat paw edema | Good anti-inflammatory activity |

Other Significant Preclinical Pharmacological Activities (e.g., Anticonvulsant, Antimalarial, Antihypertensive)

Beyond their anti-inflammatory potential, quinazoline derivatives have been explored for a variety of other pharmacological effects in preclinical settings.

Anticonvulsant Activity:

The quinazolin-4(3H)-one scaffold is a core structure in several compounds with demonstrated anticonvulsant properties. For instance, methaqualone and its 6-chloro derivative were noted for their anticonvulsant potency against electroshock- and pentylenetetrazole (PTZ)-induced seizures. Numerous studies have since explored modifications at the 3-position of the 4(3H)-quinazolinone ring to develop analogues with potent anticonvulsant activity.

A study on newly synthesized quinazolinone derivatives revealed that several compounds exhibited significant anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) screen, with some being more potent than the reference drug ethosuximide. The mechanism of action for some of these analogues is suggested to be positive allosteric modulation of the GABAA receptor. Another study on novel 4-quinazolinone derivatives also reported good anticonvulsant activity in preclinical models.

Antimalarial Activity:

Antihypertensive Activity:

The quinazoline nucleus is a key feature of several antihypertensive drugs. Preclinical studies on novel substituted quinazolin-4(3H)-one derivatives have demonstrated their potential to produce hypotensive effects. Another study on new quinazoline derivatives also reported antihypertensive activity in animal models. These studies suggest that the quinazoline scaffold can be effectively modified to develop new antihypertensive agents, although the specific contribution of a 4-chloro, 6-fluoro, and 8-methyl substitution pattern to this activity requires further investigation.

Table 2: Other Preclinical Pharmacological Activities of Selected Quinazoline and Quinoline Analogues

| Activity | Compound Type | Key Substitutions | Preclinical Model | Observed Effect | Reference |

| Anticonvulsant | Quinazolin-4(3H)-ones | 6-chloro | Electroshock- and PTZ-induced seizures | Remarkable anticonvulsant potency | |

| Quinazolin-4(3H)-ones | Varied 3-substitutions | scPTZ screen | Potent activity, some exceeding ethosuximide | ||

| Antimalarial | 2,3,8-Trisubstituted Quinolines | Varied | P. falciparum inhibition assay | Enhanced physicochemical properties, retained activity | |

| 8-Aminoquinolines | Varied | General review | Established antimalarial class | ||

| Antihypertensive | Quinazolin-4(3H)-ones | Varied substitutions | In vivo screening | Hypotensive effects | |

| Quinazolines | Varied substitutions | Animal models | Antihypertensive activity |

Computational Chemistry and Molecular Modeling in Quinazoline Research

Ligand-Target Interaction Analysis and Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In quinazoline (B50416) research, docking simulations are crucial for understanding how these derivatives interact with the binding sites of biological targets such as enzymes and receptors.

Research on various quinazoline derivatives has demonstrated their potential to inhibit a range of protein targets. For instance, docking studies on quinazoline derivatives targeting the dihydrofolate reductase (DHFR) receptor, a key enzyme in malaria, have revealed important binding interactions. tandfonline.com Similarly, studies targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a protein implicated in cancer, have elucidated the binding modes of quinazoline-based inhibitors. nih.gov These simulations often reveal critical interactions, such as hydrogen bonds with key amino acid residues like Met 769 in the EGFR active site, and π-π stacking interactions with residues like Phe 699. nih.gov

The binding affinity, often expressed as a docking score, helps in ranking potential inhibitors. For example, in a study of quinazolin-12-one derivatives as PDK1 inhibitors, compounds showed docking scores ranging from -9.99 to -10.44 kcal/mol, indicating a stronger binding affinity than the native ligand (-9.49 kcal/mol). nih.gov These analyses guide the structural modification of the quinazoline core to improve binding and, consequently, inhibitory activity. mdpi.com

| Target Protein | Quinazoline Derivative Type | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| PDK1 | Quinazolin-12-one derivative (3f) | -10.44 | Ala162 | nih.gov |

| EGFR-TK | Quinazoline-2,4,6-triamine derivative (10e) | Not specified | Met 769, Phe 699, Ala 719, Leu 764 | nih.gov |

| RSV G protein | Quinoline derivative (4) | -5.64 | Not specified | doi.org |

| PARP | 4-Hydroxyquinazoline derivative (B1) | Not specified | GLY863, SER904, ASP766 | mdpi.com |

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-Chloro-6-fluoro-8-methylquinazoline and its analogs, DFT studies are employed to predict a variety of molecular properties. nih.gov These include optimizing the ground-state molecular geometry, calculating electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and predicting spectroscopic signatures (e.g., FT-IR and NMR). semanticscholar.orgnih.gov

The HOMO-LUMO energy gap is a particularly important parameter derived from DFT calculations, as it provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive. DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify sites susceptible to electrophilic or nucleophilic attack. nih.gov For quinazolinone Schiff base derivatives, DFT calculations at the B3LYP/6–31G* level have been used to optimize geometries and correlate electronic parameters with cytotoxic activities. semanticscholar.orgmui.ac.ir These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity. nih.gov

| Compound Type | DFT Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Quinazolin-12-one derivatives | B3LYP/6-31++G(d,p) | Data not specified | Data not specified | Data not specified | nih.gov |

| Quinazolinone Schiff bases | B3LYP/6–31G* | Data not specified | Data not specified | Data not specified | semanticscholar.orgmui.ac.ir |

| 6-Bromo quinazoline derivatives | B3LYP/6–31+G(d,p) | Data not specified | Data not specified | Data not specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinazoline derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govhebeinu.edu.cn

These models are built using a training set of molecules with known activities. The resulting models can then be used to predict the activity of new, untested compounds. nih.gov QSAR studies generate contour maps that highlight the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive/negative electrostatic charge, hydrophobicity) are predicted to enhance or diminish biological activity. tandfonline.com For instance, a 3D-QSAR study on quinazoline derivatives as FGFR4 inhibitors yielded robust CoMFA and CoMSIA models with high cross-validation coefficients (q² of 0.735 and 0.680, respectively), indicating good predictive ability. hebeinu.edu.cn Such models serve as practical tools to guide the rational design and synthesis of more potent quinazoline-based therapeutic agents. nih.govnih.gov

| Target/Activity | QSAR Model | q² (Cross-validation) | r² (Non-cross-validation) | Predictive r² | Reference |

|---|---|---|---|---|---|

| Antimalarial (DHFR inhibitors) | CoMFA | 0.63 | 0.83 | 0.70 | tandfonline.com |

| Antimalarial (DHFR inhibitors) | CoMSIA | 0.584 | 0.816 | 0.73 | tandfonline.com |

| FGFR4 inhibitors | CoMFA | 0.735 | 0.974 | Not specified | hebeinu.edu.cn |

| FGFR4 inhibitors | CoMSIA | 0.680 | 0.981 | Not specified | hebeinu.edu.cn |

Advanced Computational Approaches in Drug Design (e.g., Molecular Dynamics Simulations, Pharmacophore Modeling)

Beyond initial docking and QSAR studies, more advanced computational methods are employed to refine the understanding of quinazoline derivatives in drug design.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and the flexibility of the complex. nih.govnih.gov Key parameters such as the root-mean-square deviation (RMSD) are calculated to evaluate the conformational stability of the complex. doi.orgresearchgate.net MD simulations have been used to confirm the stability of quinazoline derivatives within the active sites of targets like PDK1 and EGFR, providing a more realistic representation of the molecular interactions. nih.govnih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov For quinazoline derivatives, pharmacophore models have been developed to define the necessary features for inhibiting enzymes like acetylcholinesterase or inducible nitric oxide synthase. nih.govworldscientific.com A typical pharmacophore model might include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. worldscientific.com These validated models can then be used as 3D queries to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. nih.gov

| Method | Application/Target | Key Findings/Parameters | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | PDK1-inhibitor complex | Evaluated the stability of the docked complex; identified Ala162 as a critical interacting residue. | nih.gov |

| Molecular Dynamics (MD) | EGFR-inhibitor complex | Assessed the conformational stability of the enzyme-ligand complex. | nih.govresearchgate.net |

| Pharmacophore Modeling | Acetylcholinesterase inhibitors | Generated a validated pharmacophore model (AAAHR_1) used for virtual screening. | nih.gov |

| Pharmacophore Modeling | iNOS inhibitors | Developed a four-point pharmacophore model (AHPR.29) with high statistical robustness. | worldscientific.com |

Future Directions and Emerging Research Avenues for 4 Chloro 6 Fluoro 8 Methylquinazoline

Development of Novel Derivatization Strategies and Hybrid Molecules for Enhanced Bioactivity

The chemical reactivity of the chlorine atom at the C4 position of the quinazoline (B50416) ring makes 4-Chloro-6-fluoro-8-methylquinazoline an ideal precursor for extensive derivatization. Nucleophilic aromatic substitution (SNAr) is a primary strategy, allowing for the introduction of various amine-containing moieties to generate libraries of 4-aminoquinazoline derivatives. nih.govmdpi.com

Future work will focus on synthesizing novel analogues by reacting the chloro-quinazoline core with diverse nucleophiles. For instance, microwave-mediated N-arylation has proven efficient for rapidly producing libraries of 4-anilinoquinazolines. nih.gov This approach can be expanded to include a wider range of substituted anilines and other amines to explore the structure-activity relationship (SAR) in greater detail. nih.govnih.gov

Another promising avenue is the creation of hybrid molecules . This strategy involves combining the 4-Chloro-6-fluoro-8-methylquinazoline scaffold with other known pharmacophores into a single chemical entity. mdpi.com This molecular hybridization can lead to compounds with improved potency or a synergistic combination of activities. mdpi.comnih.gov For example, linking the quinazoline core to moieties known for different biological actions, such as chalcones, could yield hybrids with unique therapeutic profiles. nih.gov

Table 1: Examples of Derivatization and Hybridization Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Nucleophilic Aromatic Substitution | Reaction of the C4-chloro group with various primary or secondary amines. nih.govmdpi.com | Generation of diverse 4-aminoquinazoline libraries for screening. nih.gov |

| N-Arylation | Specifically, the introduction of substituted anilino groups at the C4 position. nih.gov | Synthesis of potent kinase inhibitors and anticancer agents. nih.gov |

| Molecular Hybridization | Covalent linking of the quinazoline scaffold to another bioactive pharmacophore. mdpi.com | Development of single molecules with dual or synergistic biological activities. nih.gov |

| Chalcone Conjugation | Synthesis of quinazoline-chalcone hybrids. nih.gov | Creation of novel antiviral or anticancer compounds. nih.gov |

Exploration of Multi-Targeted Therapeutic Agents based on the Quinazoline Scaffold

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. The quinazoline scaffold is well-suited for the design of multi-target agents that can modulate several signaling pathways simultaneously. mdpi.com Many quinazoline derivatives have been identified as inhibitors of multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β. nih.gov

Future research will focus on the rational design of derivatives of 4-Chloro-6-fluoro-8-methylquinazoline that are intentionally engineered to interact with multiple, disease-relevant targets. By strategically modifying the substituents on the quinazoline core, it is possible to fine-tune the binding affinities for different kinases or other biological targets. This approach could lead to more effective therapies with a reduced likelihood of developing drug resistance. The investigation into quinoline-based compounds has already shown promise in creating multi-target agents with combined antioxidant and anti-inflammatory activities, a strategy that can be adapted for the quinazoline scaffold. mdpi.com

Integration with High-Throughput Screening and Omics Technologies for Target Identification

To unlock the full therapeutic potential of 4-Chloro-6-fluoro-8-methylquinazoline derivatives, modern drug discovery technologies are essential. High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. nih.gov A library of novel molecules synthesized from the 4-Chloro-6-fluoro-8-methylquinazoline precursor can be efficiently screened to identify initial "hit" compounds for various diseases. nih.gov

Following initial screening, omics technologies play a crucial role in identifying the specific molecular targets and understanding the mechanism of action. mdpi.comsemanticscholar.orgdocumentsdelivered.com

Proteomics: Techniques like activity-based protein profiling (ABPP) can identify the direct protein targets of a bioactive quinazoline derivative within a complex cellular environment. nih.gov This method has been successfully used to identify novel targets for quinazolines in pathogenic bacteria. nih.gov Thermal proteome profiling is another approach to determine direct binding of quinazolines to their targets by observing changes in protein thermostability. ebi.ac.uk

Genomics and Transcriptomics: These technologies can reveal how a compound affects gene expression, helping to elucidate the downstream pathways modulated by the drug. mdpi.com

The integration of these high-throughput methods will accelerate the process of moving from a synthetic derivative to a well-characterized lead compound with a known mechanism of action. mdpi.com

Table 2: Advanced Technologies in Quinazoline Drug Discovery

| Technology | Application | Example |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large chemical libraries for biological activity. | Identifying anti-MERS-CoV activity in 4-anilino-6-aminoquinazoline derivatives. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Identify covalent binding targets in native biological systems. nih.gov | Confirming β-ketoacyl-ACP-synthase II as a target for antibacterial quinazolines. nih.gov |

| Quantitative Proteomics | Analyze changes in protein abundance or stability upon compound treatment. ebi.ac.uk | Identifying protein targets of anti-Chagasic quinazolines by measuring altered thermostability. ebi.ac.uk |

| Multi-Omics Integration | Combine data from genomics, transcriptomics, proteomics, etc., for a holistic view of drug action. mdpi.com | Elucidating complex drug-response mechanisms and identifying novel targets. mdpi.comsemanticscholar.org |

Role in Advanced Combinatorial Chemistry and Chemical Library Design for Drug Discovery

4-Chloro-6-fluoro-8-methylquinazoline is an excellent building block for combinatorial chemistry . This field involves the systematic and repetitive linking of various chemical building blocks to generate a large number of structurally diverse compounds in a short amount of time. The reactivity of the C4-chloro position allows for its use as a versatile anchor point for attaching a wide array of chemical fragments.

By employing combinatorial synthesis strategies, researchers can rapidly create extensive chemical libraries based on the 4-Chloro-6-fluoro-8-methylquinazoline core. nih.gov These libraries, containing hundreds or thousands of related but distinct molecules, are invaluable resources for drug discovery. When coupled with HTS, these libraries can be screened to systematically explore the SAR for a particular biological target, leading to the efficient optimization of lead compounds. The development of efficient, microwave-assisted synthesis methods further enhances the ability to quickly generate these focused libraries. nih.gov

Future efforts will likely involve the design of more sophisticated combinatorial libraries with greater chemical diversity to probe a wider range of biological targets and identify novel therapeutic agents for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.